4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole
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Overview
Description
4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is a heterocyclic compound with the molecular formula C7H4BrN3O3 It is known for its unique structural features, which include a benzoxadiazole ring substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole typically involves multi-step organic reactions. One common method includes the nitration of 4-bromo-5-methyl-2,1,3-benzoxadiazole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed:
Electrophilic Substitution: Substituted benzoxadiazoles with various functional groups.
Nucleophilic Substitution: Derivatives with different nucleophiles replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the bromine and methyl groups influence the compound’s reactivity and interaction with biological targets. The benzoxadiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Contains a fluorine atom in place of bromine.
4-Nitro-2,1,3-benzoxadiazole: Lacks the methyl and bromine substituents.
Uniqueness: 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, bromine) and electron-donating (methyl) groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
4-bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGTYBSFUGGBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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